molecular formula C11H17N3O8 B13790983 Glutamyl-aspartyl-glycine CAS No. 75007-24-8

Glutamyl-aspartyl-glycine

Cat. No.: B13790983
CAS No.: 75007-24-8
M. Wt: 319.27 g/mol
InChI Key: DSPQRJXOIXHOHK-WDSKDSINSA-N
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Description

Glutamyl-aspartyl-glycine is a tripeptide composed of the amino acids glutamate, aspartate, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutamyl-aspartyl-glycine can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using specific aminopeptidases. These enzymes catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and efficient alternative to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Glutamyl-aspartyl-glycine can undergo various chemical reactions, including:

    Oxidation: The oxidation of the peptide can lead to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if present.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through enzymatic or chemical methods.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Enzymes like aminopeptidases or chemical reagents for specific amino acid modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Scientific Research Applications

Glutamyl-aspartyl-glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of glutamyl-aspartyl-glycine involves its interaction with specific enzymes and receptors in the body. For example, it can act as a substrate for aminopeptidases, which cleave the peptide into its constituent amino acids. These amino acids can then participate in various metabolic pathways, including the synthesis of neurotransmitters and other bioactive compounds .

Properties

CAS No.

75007-24-8

Molecular Formula

C11H17N3O8

Molecular Weight

319.27 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H17N3O8/c12-5(1-2-7(15)16)10(21)14-6(3-8(17)18)11(22)13-4-9(19)20/h5-6H,1-4,12H2,(H,13,22)(H,14,21)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1

InChI Key

DSPQRJXOIXHOHK-WDSKDSINSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N

Origin of Product

United States

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